6-Dimethylaminopurine
Overview
Description
6-Dimethylaminopurine, also known as N6,N6-Dimethyladenine, is a purine-based metabolite with two condensed heterocyclic rings and two methyl groups linked to the amino group of the purine unit of adenine . It is a serine-threonine protein kinase inhibitor and acts as a secondary metabolite mediating RNA modification . It is a potent cytokinetic inhibitor and is used in parthenogenesis and meiosis studies .
Synthesis Analysis
6-Dimethylaminopurine is synthesized by nitrosating 2-Methylmercapto-4-amino-6-dimethylaminopyrimidine in 10% acetic acid to the 5-nitrosopyrimidine. This is then reduced with sodium hydrosulfite to the triamine, followed by formylation to give the 5-formamidopyrimidine .Molecular Structure Analysis
The molecular formula of 6-Dimethylaminopurine is C7H9N5 and its molecular weight is 163.18 .Chemical Reactions Analysis
6-Dimethylaminopurine is a protein kinase and cyclin-dependent kinase inhibitor . It inhibits the germinal vesicle breakdown and the meiotic maturation of oocytes .Physical And Chemical Properties Analysis
6-Dimethylaminopurine is a white to light yellow crystal powder . It has a melting point of 259-262 °C, a boiling point of 162 °C (50 mmHg), and a density of 1.1407 (rough estimate) . It is soluble in methanol (0.1 g/mL, clear) .Scientific Research Applications
Genotoxic and Mutagenic Effects in Mammalian Cloning
6-Dimethylaminopurine (6-DMAP) is used in cloning mammals and has shown genotoxic and mutagenic effects. Studies have demonstrated its cytotoxicity in vitro and genotoxic and mutagenic effects in vitro and in vivo, particularly in mammalian embryos produced by somatic cell nuclear transfer. These findings suggest a potential role in the low embryo viability observed in mammalian cloning (Oliveira et al., 2014); (Oliveira et al., 2015).
Mutagenicity in Bacterial Systems
6-DMAP has been identified as a mutagenic agent in bacterial systems. In the Ames test, it was found to be mutagenic in the bacterial strain Salmonella typhimurium TA1535, raising concerns about its safety in the production of cloned animals (Katoh et al., 2004).
Application in Aquaculture
6-DMAP has been employed successfully in the aquaculture industry. It has been used as a triploid inductor for bivalve molluscs, showing promising results in inducing triploidy in species like oysters. Studies indicate that treatment with 6-DMAP can lead to a high percentage of triploid production, which is beneficial in aquaculture breeding programs (Gérard et al., 1994); (Peachey & Allen, 2016).
Inhibitory Effects on Oocyte Maturation
Research has shown that 6-DMAP can inhibit germinal vesicle breakdown in bovine oocytes, indicating its role in regulating oocyte maturation. This property makes it a significant tool in reproductive biology and related research fields (Fulka et al., 1991).
Effects on DNA Replication and Cell Cycle
6-DMAP has been observed to affect DNA replication initiation and cell cycle events in various celltypes, including marine invertebrates and mammalian cells. It drives cells into an interphasic stage and inhibits DNA replication in meiotic cells, which provides insights into its role in cell cycle regulation and potential applications in developmental biology and cancer research (Néant & Dubé, 1996); (Simili et al., 1997).
Potential in Therapeutic Applications
While not directly related to therapeutic uses, the effect of 6-DMAP on varicella-zoster virus (VZV) suggests potential for developing selective therapies. Its role in inhibiting VZV, and the specificity of this effect, could be crucial for future antiviral drug development (Koszalka et al., 1991).
Safety And Hazards
6-Dimethylaminopurine causes serious eye irritation and skin irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
properties
IUPAC Name |
N,N-dimethyl-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIAOQMSVZHOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239658 | |
Record name | N(6),N(6)-Dimethyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Dimethylaminopurine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-Dimethylaminopurine | |
CAS RN |
938-55-6 | |
Record name | 6-DMAP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6),N(6)-Dimethyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Dimethylamino)purine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N(6),N(6)-Dimethyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-dimethylaminopurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6,6-DIMETHYLADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649SA4S2CV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Dimethylaminopurine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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